molecular formula C41H36ClF3N2O4S B1671530 Giripladib CAS No. 865200-20-0

Giripladib

Cat. No. B1671530
M. Wt: 745.2 g/mol
InChI Key: NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Giripladib is under investigation in clinical trial NCT00396955 . This trial is a study comparing 4 dose regimens of PLA-695, Naproxen, and Placebo in subjects with osteoarthritis of the knee .


Synthesis Analysis

Giripladib has been studied for its effects on platelet activation . In a whole blood shear-based flow chamber assay, giripladib, a cPLA2α inhibitor, reduced platelet adhesion and accumulation on collagen . Moreover, giripladib differentially affected P-selectin expression and GPIIbIIIa activation .


Molecular Structure Analysis

The molecular formula of Giripladib is C41H36ClF3N2O4S . Its molecular weight is 745.25 g/mol . The IUPAC name for Giripladib is 4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid .


Chemical Reactions Analysis

Giripladib has been shown to have an effect on the liberation of arachidonic acid from glycerophospholipids (GPL) sources in human platelets . It was observed that at later time points, arachidonyl-PC and arachidonyl-PE mass continues to decrease, leaving open the possibility of an additional lipase working on these pools . Loss of arachidonyl-PI was partially but significantly inhibited by giripladib .


Physical And Chemical Properties Analysis

Giripladib has a molecular weight of 745.25 . Its exact mass is 744.2036410 . The PSA of Giripladib is 96.78000 .

Scientific Research Applications

Platelet Activation and Inhibition

Giripladib, a selective and efficacious inhibitor of cytosolic phospholipase A2α (cPLA2α), plays a significant role in platelet activation. Duvernay et al. (2015) explored its impact on platelet signaling, particularly in the context of blood flow. Giripladib was found to reduce platelet adhesion and accumulation on collagen in a blood shear-based flow chamber assay. The research revealed that giripladib has differential effects on P-selectin expression and GPIIbIIIa activation depending on the agonist employed. Notably, PAR1-mediated platelet activation was unaffected by giripladib, whereas PAR4- and GPVI-mediated platelet activation levels were significantly reduced. This study suggests the crucial role of cPLA2α activity in platelet function, highlighting giripladib's potential in influencing platelet-mediated responses (Duvernay, Matafonov, Lindsley, & Hamm, 2015).

Lipid Metabolism in Platelets

In the same study, Duvernay et al. also profiled changes in glycerophospholipid (GPL) mass in platelets with and without giripladib to understand cPLA2α-mediated lipid metabolism better. They observed the largest consumption of phosphatidylcholine and phosphatidylethanolamine mass during thrombin stimulation. This analysis confirms phosphatidylinositol as a major substrate of cPLA2α and reveals different metabolic responses in platelets to various stimulations, further elucidating giripladib's role in modulating lipid metabolic pathways in platelets (Duvernay et al., 2015)

Safety And Hazards

The safety and hazards of Giripladib are not fully known as it is still under investigation in clinical trials .

properties

IUPAC Name

4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471130
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Giripladib

CAS RN

865200-20-0
Record name Giripladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIRIPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Giripladib
Reactant of Route 2
Giripladib
Reactant of Route 3
Giripladib
Reactant of Route 4
Reactant of Route 4
Giripladib
Reactant of Route 5
Giripladib
Reactant of Route 6
Reactant of Route 6
Giripladib

Citations

For This Compound
79
Citations
MT Duvernay, A Matafonov, CW Lindsley… - Biochemistry, 2015 - ACS Publications
… and thrombosis, we tested the effect of giripladib on platelet accumulation on collagen under flow (Figure 2). Whole blood treated with giripladib or vehicle control was pushed through …
Number of citations: 21 pubs.acs.org
D Mattoon, M Smith, M Brodey, G Chen… - Clinical …, 2008 - academia.edu
… The efficacy of Giripladib, a novel inhibitor of cPLA2α, was assessed in two different mouse … Giripladib efficacy was assessed in a semitherapeutic dosing regimen, which involved …
Number of citations: 1 www.academia.edu
J Lamothe, K Lee, S Schelling, N Stedman, M Leach… - Clinical …, 2008 - infona.pl
Sa.29. Efficacy of Giripladib, a Novel Inhibitor of Cytosolic Phospholipase A2α, in Two Different Mouse Models of Rheumatoid Arthritis × Zamknij Serwis Infona wykorzystuje pliki …
Number of citations: 7 www.infona.pl
S Liu, Y Sun, Y Hou, L Yang, X Wan, Y Qin… - Journal of hematology & …, 2021 - Springer
… Interestingly, we discovered that Giripladib, a cytoplasmic phospholipase A2 inhibitor that … doxorubicin, cisplatin, or tamoxifen with Giripladib obviously benefit eliminating CSCs in breast …
Number of citations: 67 link.springer.com
G Kokotos, AJ Feuerherm, E Barbayianni… - Journal of medicinal …, 2014 - ACS Publications
… (6-9) Three indole-based inhibitors, Ecopladib (2a, Figure 1), Efipladib (2b, Figure 1), and Giripladib (2c, Figure 1), entered clinical trials. Giripladib was the most promising of this indole …
Number of citations: 45 pubs.acs.org
MG Kokotou, D Limnios, A Nikolaou… - Expert opinion on …, 2017 - Taylor & Francis
… Ecopladib advanced to phase I clinical trials, while giripladib was the most promising of this GIVA cPLA 2 indole series as it was advanced into a phase II clinical trial for osteoarthritis. …
Number of citations: 63 www.tandfonline.com
MM Mitchener, DJ Hermanson… - Proceedings of the …, 2015 - National Acad Sciences
… Consequently, we explored the effects of giripladib, a selective inhibitor of cPLA 2 α (17), on AA release and PG biosynthesis in ionomycin-stimulated RAW264.7 cells. As seen in Fig. 2 …
Number of citations: 29 www.pnas.org
MG Kokotou, G Galiatsatou, V Magrioti… - Scientific reports, 2017 - nature.com
… Giripladib was the most promising among them as it was advanced into a Phase II clinical trial for osteoarthritis, however in 2007 the trial was terminated due to gastrointestinal side …
Number of citations: 17 www.nature.com
SA Scott, TP Mathews, PT Ivanova, CW Lindsley… - … et Biophysica Acta (BBA …, 2014 - Elsevier
Thirty years ago, glycerolipids captured the attention of biochemical researchers as novel cellular signaling entities. We now recognize that these biomolecules occupy signaling nodes …
Number of citations: 39 www.sciencedirect.com
G Cheng, P Wang, JQ Yu - Angewandte Chemie, 2017 - Wiley Online Library
… Currently, over a hundred marketed drugs contain sulfonamide-derived core structures, as in sumatriptan and giripladib, as well as others (Scheme 1 a). In addition, the alkyl …
Number of citations: 84 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.